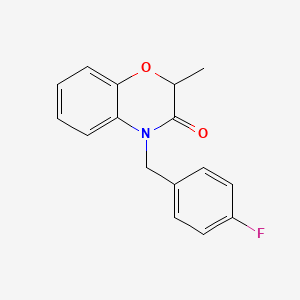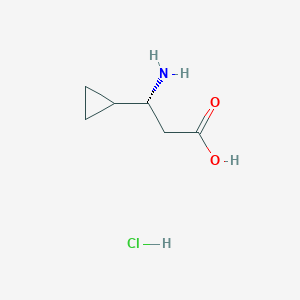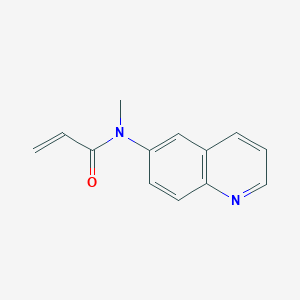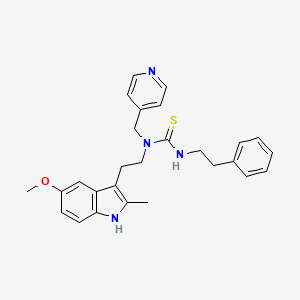![molecular formula C22H24N2O2S2 B3006515 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide CAS No. 920212-91-5](/img/structure/B3006515.png)
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide" is a benzamide derivative with potential biological significance. Benzamide derivatives are known for their diverse biological activities, including anticancer properties, and are often used in medicinal chemistry for drug development .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the coupling of benzoyl intermediates with various amines or thiol-containing compounds. For instance, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized using microwave irradiation, which is a method that could potentially be adapted for the synthesis of the compound . Another relevant synthesis method involved the reaction of benzoyl isothiocyanate with 2-aminobenzothiazole, which could be a precursor step in the synthesis of the target compound .
Molecular Structure Analysis
Benzamide derivatives often exhibit interesting structural characteristics due to the presence of aromatic rings and heteroatoms like nitrogen and sulfur, which can engage in various non-covalent interactions. For example, N-(thiazol-2-yl)benzamide derivatives have been shown to form supramolecular gels, with methyl functionality and S=O interactions playing a role in their gelation behavior . The molecular structure of the target compound would likely exhibit similar interactions, contributing to its physicochemical properties.
Chemical Reactions Analysis
Benzamide derivatives can undergo a range of chemical reactions, including tranamidation, as seen with N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide reacting with PdCl2 . The presence of a tetrahydrofuran moiety in the target compound could also influence its reactivity, potentially offering unique sites for chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For instance, the presence of dimethyl groups and a tetrahydrofuran moiety could affect the compound's lipophilicity, solubility, and stability. The compound's biological activity could be predicted by ADMET properties, as computational studies have shown good oral drug-like behavior for similar compounds . Additionally, the thermal stability and fragmentation patterns of benzamide derivatives can be studied using thermal analysis, providing insights into their behavior under various conditions .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Techniques : The synthesis of compounds related to N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide involves coupling bases with acid chlorides and is characterized using techniques like infrared spectroscopy, NMR spectroscopy, and mass spectrometry. For example, compounds derived from 2-aminothiazole and 2-amino-2-thiazoline were prepared using similar methods (Lynch et al., 2006).
- Crystal Structure Analysis : The crystal structure of related compounds, such as N-(thiazol-2-yl)benzamide derivatives, is studied using X-ray crystallography. These studies reveal how molecular interactions like π-π interactions and S⋯O interactions contribute to their properties (Yadav & Ballabh, 2020).
Biological and Medicinal Applications
- Anticancer Properties : Certain benzamide derivatives with structures similar to this compound show promising anticancer activities. They have been evaluated against various human cancer cell lines, displaying significant inhibitory effects (Tiwari et al., 2017).
- Antimicrobial Activity : The synthesis of thiazole derivatives, a category to which this compound belongs, has been explored for their antimicrobial properties. Some of these derivatives exhibit higher potency than reference drugs against pathogenic strains (Bikobo et al., 2017).
Advanced Imaging and Diagnostic Applications
- PET Imaging : Compounds structurally related to this compound are used in the development of ligands for positron emission tomography (PET) imaging of brain receptors. Their binding affinities and suitability for imaging specific brain receptors have been studied (Fujinaga et al., 2012).
Propiedades
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methylsulfanyl-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S2/c1-14-9-10-15(2)20-19(14)23-22(28-20)24(13-17-7-5-11-26-17)21(25)16-6-4-8-18(12-16)27-3/h4,6,8-10,12,17H,5,7,11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGXGLKNQPDMRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3CCCO3)C(=O)C4=CC(=CC=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[methyl(phenyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3006446.png)
![7-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B3006447.png)


![3-Bromo-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3006451.png)
![2-(4-benzylpiperazin-1-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3006453.png)

![N-ethyl-2-methyl-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)benzenesulfonamide](/img/structure/B3006455.png)